molecular formula C6H3BrN2 B11910202 5-Bromo-4-ethynylpyrimidine

5-Bromo-4-ethynylpyrimidine

Cat. No.: B11910202
M. Wt: 183.01 g/mol
InChI Key: IGJCIEZPGKTVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-ethynylpyrimidine: is a heterocyclic organic compound that features a bromine atom and an ethynyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethynylpyrimidine typically involves the bromination of 4-ethynylpyrimidine. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve selective bromination at the 5-position of the pyrimidine ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Sonogashira Coupling: Reagents include palladium catalysts (e.g., palladium acetate), copper co-catalysts, and bases such as triethylamine. The reaction is performed under an inert atmosphere, usually at room temperature or slightly elevated temperatures.

Major Products:

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products include aryl or vinyl-substituted pyrimidines.

Scientific Research Applications

Chemistry: 5-Bromo-4-ethynylpyrimidine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various biologically active molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of specific enzymes or as a ligand for receptor binding studies. Its derivatives have shown promise in the development of antiviral and anticancer agents .

Industry: The compound is also used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethynylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific receptors, thereby modulating biological pathways. The ethynyl group can interact with active sites of enzymes or receptors, while the bromine atom can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

  • 5-Bromo-2-ethynylpyrimidine
  • 5-Bromo-4-methylpyrimidine
  • 4-Ethynylpyrimidine

Comparison: 5-Bromo-4-ethynylpyrimidine is unique due to the presence of both a bromine atom and an ethynyl group on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it more versatile in synthetic applications compared to its analogs. For instance, 5-Bromo-2-ethynylpyrimidine lacks the same substitution pattern, which can affect its reactivity and binding properties .

Properties

Molecular Formula

C6H3BrN2

Molecular Weight

183.01 g/mol

IUPAC Name

5-bromo-4-ethynylpyrimidine

InChI

InChI=1S/C6H3BrN2/c1-2-6-5(7)3-8-4-9-6/h1,3-4H

InChI Key

IGJCIEZPGKTVOE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=NC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.